molecular formula C32H55N9O10 B1674505 Larazotide CAS No. 258818-34-7

Larazotide

Número de catálogo: B1674505
Número CAS: 258818-34-7
Peso molecular: 725.8 g/mol
Clave InChI: ORFLZNAGUTZRLQ-ZMBVWFSWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La larazotida se sintetiza mediante la síntesis de péptidos en fase sólida (SPPS), un método comúnmente utilizado para la producción de péptidos. El proceso implica la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. Los aminoácidos se acoplan utilizando reactivos como N,N’-diisopropilcarbodiimida (DIC) y hidroxi-benzotriazol (HOBt). Después de que la cadena peptídica se ensambla completamente, se escinde de la resina y se desprotege para obtener el producto final .

Métodos de Producción Industrial

La producción industrial de larazotida sigue principios similares a la síntesis de laboratorio pero a mayor escala. El proceso involucra sintetizadores de péptidos automatizados para garantizar una alta eficiencia y pureza. El producto final se purifica mediante cromatografía líquida de alta resolución (HPLC) y se caracteriza mediante espectrometría de masas y espectroscopia de resonancia magnética nuclear (RMN) .

Análisis De Reacciones Químicas

Tipos de Reacciones

La larazotida se somete principalmente a reacciones de formación y escisión de enlaces peptídicos. Típicamente no participa en reacciones de oxidación, reducción o sustitución debido a su naturaleza peptídica.

Reactivos y Condiciones Comunes

Productos Principales

El principal producto formado a partir de estas reacciones es el péptido de larazotida completamente ensamblado y purificado.

Aplicaciones Científicas De Investigación

Clinical Trials

  • Phase II Trials : In initial studies, larazotide acetate was shown to alleviate gluten-induced symptoms in patients with celiac disease who were on a gluten-free diet. A notable trial demonstrated that a dosage of 0.5 mg significantly reduced gastrointestinal symptoms compared to placebo, while higher doses did not yield additional benefits .
  • Phase III Trials : The most significant ongoing investigation was the CedLara trial, which aimed to assess the efficacy of this compound acetate as an adjunct therapy for patients with persistent symptoms despite adhering to a gluten-free diet. However, this trial faced challenges related to patient recruitment and was ultimately discontinued due to insufficient data to support continuation .

Summary of Findings from Clinical Trials

Study PhaseDosage (mg)Results
Phase II0.5Significant reduction in gastrointestinal symptoms compared to placebo (P = .022)
Phase IIIN/ADiscontinued due to insufficient patient recruitment and inconclusive results

Potential Use in Other Conditions

Recent research has explored this compound's potential beyond celiac disease, particularly in treating complications associated with COVID-19, such as Multisystem Inflammatory Syndrome in Children (MIS-C). A study indicated that children treated with this compound acetate experienced a faster resolution of gastrointestinal symptoms and a decrease in inflammatory markers associated with COVID-19 compared to those not receiving the treatment .

Mechanism in Other Conditions

The hypothesis driving this application is based on the role of zonulin, a protein that modulates intestinal permeability. This compound, being structurally similar to zonulin, may help regulate gut permeability during inflammatory responses seen in conditions like MIS-C and potentially Kawasaki disease .

Case Studies and Research Insights

  • Celiac Disease Management : A multicenter randomized controlled trial involving 342 adults demonstrated that this compound acetate significantly improved symptom management for patients on a gluten-free diet. The study highlighted reductions in abdominal pain and overall gastrointestinal symptom burden .
  • Ischemic Injury Recovery : In an animal model study involving porcine subjects, this compound acetate was shown to enhance recovery from ischemic intestinal injury by improving transepithelial electrical resistance and reducing permeability .
  • COVID-19 Related Symptoms : A clinical observation noted that children treated with this compound exhibited a more rapid decline in serum levels of inflammatory markers associated with COVID-19 compared to controls, suggesting its potential utility as an adjunct therapy in severe cases .

Mecanismo De Acción

La larazotida funciona como un inhibidor de la permeabilidad paracelular. En la enfermedad celíaca, bloquea los receptores de zonulina, previniendo el desensamblaje de las uniones estrechas y el aumento asociado en la permeabilidad intestinal. Esta acción ayuda a mantener la integridad de la barrera intestinal y reducir la respuesta inmunitaria desencadenada por el gluten .

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad de la Larazotida

La larazotida es única en su acción específica sobre los receptores de zonulina y su capacidad para restaurar la integridad de la unión estrecha sin causar efectos secundarios significativos. Su eficacia en los ensayos clínicos para la enfermedad celíaca destaca su potencial como agente terapéutico .

Actividad Biológica

Larazotide acetate (LA) is an innovative synthetic peptide composed of eight amino acids, primarily recognized for its role as a tight junction (TJ) regulator . Initially derived from the Vibrio cholerae enterotoxin, it mimics the action of human zonulin, which modulates intestinal permeability. This compound is currently undergoing clinical trials for the treatment of celiac disease (CeD) and has shown promise in enhancing intestinal barrier function and reducing gluten-induced mucosal damage.

This compound operates by regulating tight junctions between epithelial cells in the intestine. Its primary mechanism involves:

  • Promotion of Tight Junction Assembly : LA enhances the assembly of tight junction proteins, thus preventing the opening of these junctions which can lead to increased intestinal permeability.
  • Actin Filament Rearrangement : It induces changes in actin filaments that support the structural integrity of tight junctions, effectively blocking gluten from penetrating the intestinal submucosa and triggering inflammatory responses .
MechanismDescription
Tight Junction AssemblyEnhances the formation and stability of tight junctions
Actin Filament RearrangementModifies actin structures to maintain epithelial barrier integrity
Inhibition of Gliadin ResponsePrevents gliadin from causing inflammatory reactions in the intestinal wall

Clinical Studies

  • Celiac Disease Management : In Phase II clinical trials, this compound acetate was shown to limit gastrointestinal symptom severity in patients exposed to gluten. Compared to a placebo, patients receiving LA experienced significant improvements in their symptoms .
  • Ischemic Injury Recovery : A study on porcine jejunum demonstrated that LA significantly improved recovery from ischemic injury at an optimal concentration of 1 µM. The treatment led to enhanced transepithelial electrical resistance (TER), indicating improved barrier function .

Case Studies

  • Case Study 1 : A multicenter trial evaluated the efficacy of this compound acetate in patients with persistent symptoms of celiac disease. Results indicated that patients treated with LA reported fewer symptoms compared to those receiving a placebo, emphasizing its potential as an adjunct therapy alongside a gluten-free diet.
  • Case Study 2 : Research involving ischemic injury models showed that LA not only restored barrier function but also reduced inflammatory markers associated with tissue damage, suggesting its dual role as a protective agent during mucosal injury recovery .

Antiviral Properties

Recent investigations have expanded the scope of this compound's biological activity to include antiviral potential against SARS-CoV-2. Studies indicated that derivatives of this compound exhibit binding affinity to the viral main protease (Mpro), essential for viral replication. This finding positions LA as a candidate for drug repurposing in response to viral infections .

Table 2: Antiviral Activity of this compound Derivatives

DerivativeBinding AffinityCell Membrane PermeabilityBiological Activity
Original this compoundHighModerateEffective
Derivative #2ModerateHighEnhanced
Derivative #6HighHighMost effective

Propiedades

Key on ui mechanism of action

AT-1001 is an orally administered octapeptide zonulin receptor antagonist that appears to exert its inhibitory effect on gliadin-induced tight junction disassembly by blocking putative zonulin receptors on the luminal surface of the small intestine.

Número CAS

258818-34-7

Fórmula molecular

C32H55N9O10

Peso molecular

725.8 g/mol

Nombre IUPAC

2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C32H55N9O10/c1-16(2)12-20(38-30(49)26(17(3)4)39-24(44)14-35-23(43)13-33)28(47)40-27(18(5)6)31(50)37-19(9-10-22(34)42)32(51)41-11-7-8-21(41)29(48)36-15-25(45)46/h16-21,26-27H,7-15,33H2,1-6H3,(H2,34,42)(H,35,43)(H,36,48)(H,37,50)(H,38,49)(H,39,44)(H,40,47)(H,45,46)/t19-,20-,21-,26-,27-/m0/s1

Clave InChI

ORFLZNAGUTZRLQ-ZMBVWFSWSA-N

SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN

SMILES isomérico

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CN

SMILES canónico

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN

Apariencia

Solid powder

Key on ui other cas no.

258818-34-7

Pureza

>98% (or refer to the Certificate of Analysis)

Secuencia

GGVLVQPG

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Larazotide;  AT-2347;  AT 2347;  AT2347; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Larazotide
Reactant of Route 2
Larazotide
Reactant of Route 3
Reactant of Route 3
Larazotide
Reactant of Route 4
Reactant of Route 4
Larazotide
Reactant of Route 5
Reactant of Route 5
Larazotide
Reactant of Route 6
Larazotide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.